5,12-Dibromo-2,9-dioctylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
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Description
Scientific Research Applications
Organic Field-Effect Transistors (OFETs)
This compound has high electron transporting character and can be used as n-type materials for organic field-effect transistors (OFETs) .
Organic Phototransistors (OPTs)
It has good optical properties and is suitable for use in solution-processed organic phototransistors (OPTs) .
Organic Photovoltaics (OPVs)
This compound is an excellent candidate as an electron accepting building block for organic photovoltaics (OPVs) .
Extraction of Trivalent Actinides and Lanthanides
The compound has been used in the extraction behavior of trivalent actinides and lanthanides .
OLED Devices
It has been utilized in D/A-type OLED device based on rubrene and N, N ′-di-n-octyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI), which has been reported as an efficient OLED with an extremely low driving voltage .
High-Level Liquid Waste (HLLW) Treatment
The compound can be used in the partitioning and transmutation (P&T) strategy for separating trivalent actinides in high-level liquid waste (HLLW) from spent nuclear fuel reprocessing .
properties
IUPAC Name |
11,22-dibromo-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40Br2N2O4/c1-3-5-7-9-11-13-19-43-37(45)25-17-15-23-34-30(42)22-28-32-26(38(46)44(40(28)48)20-14-12-10-8-6-4-2)18-16-24(36(32)34)33-29(41)21-27(39(43)47)31(25)35(23)33/h15-18,21-22H,3-14,19-20H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVLXCZVJSJPFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)CCCCCCCC)Br)Br)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40Br2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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